molecular formula C11H11ClN2O2 B1608308 1-(Ethoxycarbonylmethyl)-2-chlorobenzimidazole CAS No. 59769-22-1

1-(Ethoxycarbonylmethyl)-2-chlorobenzimidazole

Cat. No. B1608308
M. Wt: 238.67 g/mol
InChI Key: SOBCJCHWPKALNG-UHFFFAOYSA-N
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Patent
US09029536B2

Procedure details

To a solution of 2-chloro-1H-benzo[d]imidazole (10 g) and NaH (60% in oil, 3.15 g) in DMF (150 mL) was added ethyl bromoacetate (11.0 mL) at 0° C. After stirring overnight at room temperature, the reaction mixture was quenched with water and extracted with AcOEt. The extract was washed with water and brine, dried over MgSO4, and concentrated under reduced pressure. The precipitate was crystallized from AcOEt/hexane to give the title compound (12 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:6][C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1.[H-].[Na+].Br[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>CN(C=O)C>[Cl:1][C:2]1[N:6]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC2=C(N1)C=CC=C2
Name
Quantity
3.15 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
11 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
WASH
Type
WASH
Details
The extract was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The precipitate was crystallized from AcOEt/hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC2=C(N1CC(=O)OCC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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